2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
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Overview
Description
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a synthetic organic compound that features a piperazine ring substituted with a 4-fluorophenylmethyl group and a methoxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the synthesis of 4-[(4-fluorophenyl)methyl]piperazine. This can be achieved by reacting 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.
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Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be done by reacting the piperazine intermediate with 4-methoxypyrimidine-2-carbaldehyde under acidic or basic conditions to facilitate the cyclization process.
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Final Product Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and safety would be implemented, including the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
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Reduction: : Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group or other reduced forms.
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Substitution: : The piperazine ring can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild heating conditions.
Major Products
Oxidation: Products include 4-methoxypyrimidine-2-carboxylic acid.
Reduction: Products include 2-{4-[(4-phenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine.
Substitution: Products include various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine ring can facilitate hydrogen bonding or ionic interactions. The methoxypyrimidine moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Fluorophenyl)methyl]piperazine: Lacks the methoxypyrimidine moiety, making it less versatile in biological applications.
2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and binding properties.
2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine: Contains a methyl group instead of fluorine, potentially affecting its pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development. The combination of the piperazine ring and methoxypyrimidine moiety provides a versatile scaffold for further chemical modifications and optimization.
This detailed overview highlights the significance of this compound in various scientific and industrial fields, showcasing its potential and versatility
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-22-15-6-7-18-16(19-15)21-10-8-20(9-11-21)12-13-2-4-14(17)5-3-13/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIAOVANDACNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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